molecular formula C12H11FO3 B8631683 Ethyl 2-(5-fluorobenzofuran-3-yl)acetate

Ethyl 2-(5-fluorobenzofuran-3-yl)acetate

Cat. No.: B8631683
M. Wt: 222.21 g/mol
InChI Key: LFDHIWDTVCXWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-fluorobenzofuran-3-yl)acetate is a benzofuran derivative characterized by a fluorine atom at the 5-position of the benzofuran core and an ethyl ester group at the 3-position. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The fluorine substituent enhances metabolic stability and bioavailability, while the ester group contributes to solubility and serves as a synthetic handle for further functionalization . Structural analyses of related compounds reveal planar benzofuran systems stabilized by π-π interactions and hydrogen bonding, which influence their physicochemical behavior .

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

ethyl 2-(5-fluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H11FO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3

InChI Key

LFDHIWDTVCXWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=COC2=C1C=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between Ethyl 2-(5-fluorobenzofuran-3-yl)acetate and analogous benzofuran derivatives:

Compound Name Substituents Molecular Formula Melting Point (K) Key Structural Features Synthesis Method References
Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-F, 3-methylsulfinyl, ethyl ester C₁₄H₁₅FO₄S 401–402 Planar benzofuran; C–H···O H-bonds, π-π stacking (3.743 Å) Oxidation of sulfanyl precursor with mCPBA
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate 5-Br, 3-ethylsulfinyl, ethyl ester C₁₄H₁₅BrO₄S Not reported Similar planar core; weak C–H···O interactions Oxidation of sulfanyl precursor with mCPBA
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-Me, 3-methylsulfinyl, methyl ester C₁₂H₁₄O₄S 380–381 Planar benzofuran; π-π stacking (3.841 Å) Oxidation of sulfanyl precursor with mCPBA
2-Chloroethyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-Br, 3-methylsulfinyl, 2-Cl-ethyl ester C₁₃H₁₃BrClO₄S Not reported Bulky ester group; weak C–H···O and C–H···C interactions Oxidation of sulfanyl precursor with mCPBA
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-Me, 3-methylsulfanyl, carboxylic acid C₁₂H₁₁FO₃S 436–437 Planar benzofuran; O–H···O dimerization via carboxyl groups Hydrolysis of ethyl ester with KOH/MeOH

Substituent Effects on Structure and Reactivity

  • Halogen Substituents : Fluorine (5-F) and bromine (5-Br) increase molecular polarity and influence intermolecular interactions. Fluorine enhances planarity and metabolic stability, while bromine increases molecular weight and van der Waals interactions .
  • Ester vs. Carboxylic Acid : Ethyl/methyl esters improve solubility in organic solvents, whereas carboxylic acids form strong hydrogen-bonded dimers, affecting crystallinity and bioavailability .
  • Sulfinyl Groups : Methylsulfinyl (SOCH₃) and ethylsulfinyl (SOC₂H₅) substituents introduce chirality and enhance hydrogen-bonding capacity compared to sulfanyl (S–R) analogs .

Structural and Pharmacological Implications

  • Planarity : All analogs exhibit planar benzofuran cores, critical for π-π stacking interactions with biological targets .
  • Intermolecular Interactions : C–H···O bonds and π-π stacking stabilize crystal packing, while O–H···O dimers in carboxylic acids enhance thermal stability .
  • Bioactivity : Fluorinated derivatives are prioritized for drug development due to improved pharmacokinetics, whereas brominated analogs may serve as intermediates for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.